3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione
Description
Properties
CAS No. |
1711-75-7 |
|---|---|
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C9H8N2O2S/c12-6-11-9(14)13-8(10-11)7-4-2-1-3-5-7/h1-5,12H,6H2 |
InChI Key |
UZZZYTIAHNBXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=S)O2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carbon disulfide and formaldehyde. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The thione group can be reduced to a thiol or further to a sulfide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Formation of 3-(carboxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione.
Reduction: Formation of 3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thiol or 3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-sulfide.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. The thione group can form coordination complexes with metal ions, which may be relevant in its biological activity. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its pharmacological effects.
Comparison with Similar Compounds
Piperidine-Methyl Derivatives
Compounds such as 5-(3,4-dichlorophenyl)-3-[(substituted piperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione (e.g., derivatives 5a-5k ) were synthesized via Mannich reactions. These derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus), fungi (e.g., C. albicans), and cancer cell lines (e.g., MCF-7). The piperidine side chain’s substituents (e.g., methyl, benzyl) significantly modulate activity; for instance, 5k (with a 4-benzylpiperidine group) showed superior antifungal activity (MIC = 8 µg/mL) compared to the parent compound .
Substituted Amino-Methyl Derivatives
3-((Substituted amino)methyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione derivatives, developed by Somani et al., demonstrated potent antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC = 1.6–12.5 µg/mL), outperforming the reference drug rifampicin (MIC = 0.5 µg/mL) in some cases. The amino-methyl group’s electronic and steric properties were critical for binding to mycobacterial targets .
Methyl and Thiadiazole-Thione Analogues
5-Methyl-1,3,4-oxadiazole-2(3H)-thione and 5-methyl-1,3,4-thiadiazole-2(3H)-thione were synthesized from acetic acid and evaluated for antibacterial activity. Their Hg(II) complexes exhibited enhanced activity against Gram-positive bacteria (MIC = 2–4 µg/mL), comparable to vancomycin. The thione sulfur and methyl group improved metal coordination and membrane penetration .
Antimicrobial Activity
The hydroxymethyl derivative’s activity remains understudied, but its polar group may improve bioavailability compared to lipophilic analogs like dichlorophenyl derivatives.
Anticancer Activity
3-Substituted aminomethyl-5-substituted-1,3,4-oxadiazole-2(3H)-thiones showed selective cytotoxicity against HT29 colon cancer cells (IC₅₀ = 1.3–2.0 µM), attributed to their ability to disrupt microtubule assembly . In contrast, 3-((2-fluorophenylamino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione inhibited telomerase in HepG2 cells (IC₅₀ = 0.8 µM), highlighting the role of aromatic substituents in targeting specific pathways .
Metal Complexation and Enhanced Bioactivity
The thione sulfur in 1,3,4-oxadiazole-2(3H)-thiones facilitates coordination with transition metals. For example:
- Hg(II) complexes of 5-methyl-oxadiazole-thione derivatives showed 4-fold higher antibacterial activity than the free ligands .
The hydroxymethyl group in the target compound may sterically hinder metal coordination compared to smaller substituents (e.g., methyl), but its hydrogen-bonding capacity could enhance solubility for improved delivery.
Physicochemical and Drug-Likeness Properties
| Compound | Molecular Weight | logP (Predicted) | Water Solubility |
|---|---|---|---|
| 3-(Hydroxymethyl)-5-phenyl derivative | 222.25 | 1.8 | Moderate |
| 5-(3-Methylphenyl) derivative | 192.24 | 2.5 | Low |
| Piperidine-methyl derivatives | 380–450 | 3.0–4.2 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
